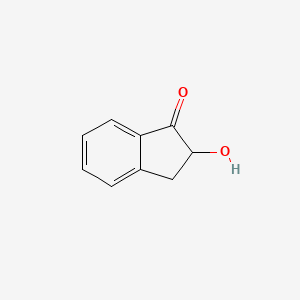

2-Hydroxy-2,3-Dihydro-1H-inden-1-one

Description

Properties

CAS No. |

1579-16-4 |

|---|---|

Molecular Formula |

C9H8O2 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2-hydroxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H8O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8,10H,5H2 |

InChI Key |

XEZMWIFCFZCFPJ-UHFFFAOYSA-N |

SMILES |

C1C(C(=O)C2=CC=CC=C21)O |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Variations

Key Structural Analogues :

3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one (): Substituents: Hydroxy at position 3, isopropyl and methyl groups at position 3. Bioactivity: Exhibits allelopathic activity (IC₅₀ = 0.34 mM for hypocotyl growth inhibition in L. sativum) .

(E)-2-(3-Chlorobenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (): Substituents: Chlorobenzylidene at position 2, methoxy groups at positions 5 and 4. Crystallography: Dihedral angle of 8.56° between the indanone and benzylidene rings, with intermolecular C–H⋯O hydrogen bonds .

2-(3,5-Dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one (DDI) ():

- Substituents : Dibromo-hydroxybenzylidene at position 2.

- Bioactivity : Inhibits Topoisomerase IIα (Top2), a target in cancer therapy, with structural diversity compared to classical Top2 inhibitors like VM26 .

(E)-2-((1H-Indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one ():

- Substituents : Indole-methylene group at position 2.

- Electronic Properties : DFT calculations (B3LYP/6-31G(d,p)) show a HOMO-LUMO gap of 4.12 eV, indicating moderate reactivity. Exhibits strong antimicrobial activity against E. coli and B. subtilis .

Physicochemical Properties

- Solubility: Hydroxy groups enhance water solubility (e.g., 2-hydroxy vs. non-polar benzylidene derivatives).

- Stability : Benzylidene derivatives (e.g., ) show enhanced π-π stacking, improving crystalline stability .

- Reactivity : The 2-hydroxy group facilitates hydrogen bonding, influencing drug-receptor interactions (e.g., aggrecanase inhibitors ).

Q & A

Q. Table 1: Comparative Reactivity of Indenone Derivatives

| Compound | Substituent | Reactivity (t₁/₂ in H₂O) | Key Interaction |

|---|---|---|---|

| 2-Hydroxy-indenone | –OH | 48 hrs (pH 7) | H-bonding |

| 4-Fluoro-5-methoxy-indenone | –F, –OCH₃ | >72 hrs (pH 7) | Lipophilic stacking |

| 7-Iodo-indenone | –I | 24 hrs (pH 7) | Halogen bonding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.